N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)nicotinamide
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Overview
Description
N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)nicotinamide is a synthetic organic compound that belongs to the class of chromenyl nicotinamides. This compound is characterized by the presence of a chromenyl ring system fused with a nicotinamide moiety. The chromenyl ring system is known for its diverse biological activities, making this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)nicotinamide typically involves the condensation of 4-oxo-2-(p-tolyl)-4H-chromen-6-amine with nicotinic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, leading to the formation of alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
Scientific Research Applications
N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)nicotinamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Biology: It is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: The compound may be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.
Mechanism of Action
The mechanism of action of N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-oxo-2-phenyl-4H-chromen-6-yl)nicotinamide
- N-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)nicotinamide
- N-(4-oxo-2-(o-tolyl)-4H-chromen-6-yl)nicotinamide
Uniqueness
N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)nicotinamide is unique due to the presence of the p-tolyl group, which can influence its biological activity and chemical reactivity. The specific substitution pattern on the chromenyl ring can lead to differences in how the compound interacts with molecular targets, potentially resulting in distinct pharmacological profiles compared to its analogs.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-4-oxochromen-6-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c1-14-4-6-15(7-5-14)21-12-19(25)18-11-17(8-9-20(18)27-21)24-22(26)16-3-2-10-23-13-16/h2-13H,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZPXDKRENAIEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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